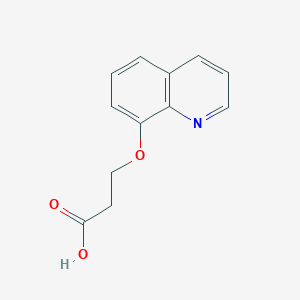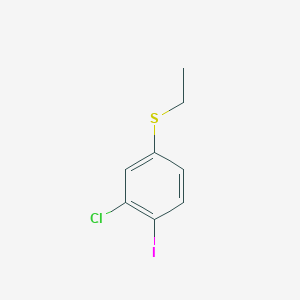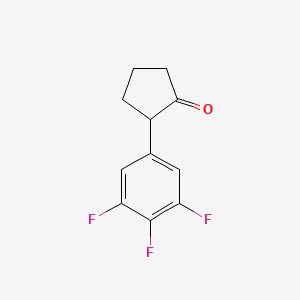
2-(3,4,5-trifluorophenyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₉F₃O It is characterized by a cyclopentanone ring substituted with a trifluorophenyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trifluorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluorophenylboronic acid derivative is coupled with a cyclopentanone derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluorophenyl group is known to enhance the biological activity of compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs. Its structural features may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-trifluorophenyl)cyclopentan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the cyclopentanone moiety may contribute to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-difluorophenyl)cyclopentan-1-one
- 2-(3,5-difluorophenyl)cyclopentan-1-one
- 2-(3,4,5-trichlorophenyl)cyclopentan-1-one
Uniqueness
2-(3,4,5-Trifluorophenyl)cyclopentan-1-one is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical and physical properties. The trifluorophenyl group imparts increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds with fewer or different substituents.
Propiedades
Fórmula molecular |
C11H9F3O |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2-(3,4,5-trifluorophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H9F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7H,1-3H2 |
Clave InChI |
PREIEKPVDBMBNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C2=CC(=C(C(=C2)F)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
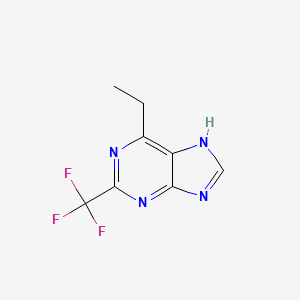
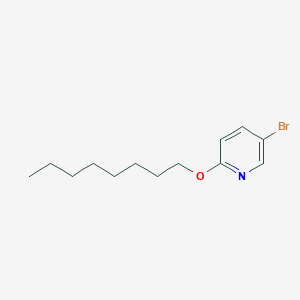
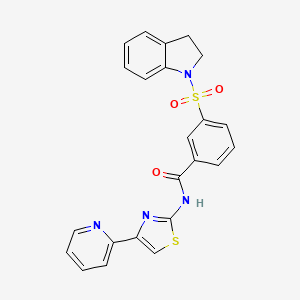
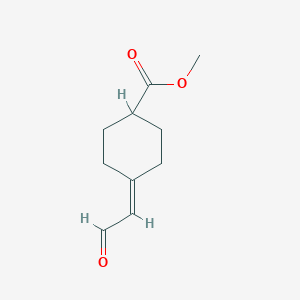
![1-Propanone, 3-(dimethylamino)-2-[(dimethylamino)methyl]-1-phenyl-](/img/structure/B8709032.png)
![(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8709039.png)
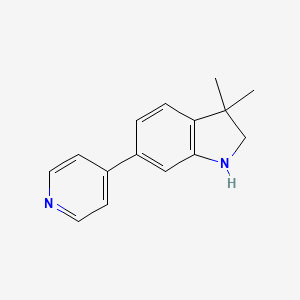
![(Z)-N,N-Dimethyl-N'-(1H-pyrrolo[2,3-c]pyridin-5-yl)formimidamide](/img/structure/B8709057.png)
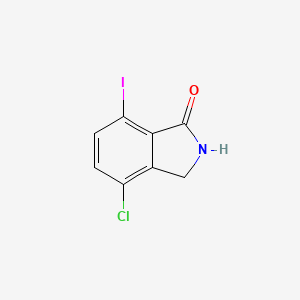
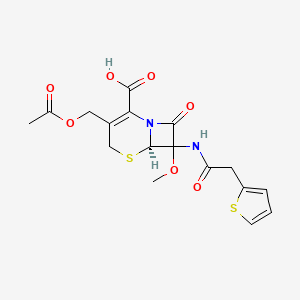
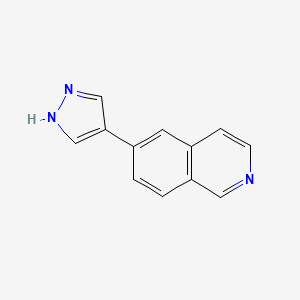
![3-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8709092.png)
